6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid
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Overview
Description
6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with an ethylpiperazine moiety and a carboxylic acid group. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic conditions. The ethylpiperazine moiety can be introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes steps such as condensation, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the ethylpiperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridazine N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules
Mechanism of Action
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is crucial for various cellular processes .
Comparison with Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine core and exhibit a wide range of pharmacological activities.
Pyridazine derivatives: Similar to pyridazinones, these compounds are known for their diverse biological activities.
Uniqueness: 6-(4-Ethylpiperazin-1-yl)pyridazine-3-carboxylic acid is unique due to the presence of the ethylpiperazine moiety, which can enhance its pharmacological properties and improve its solubility and bioavailability compared to other pyridazine derivatives .
Properties
Molecular Formula |
C11H16N4O2 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N4O2/c1-2-14-5-7-15(8-6-14)10-4-3-9(11(16)17)12-13-10/h3-4H,2,5-8H2,1H3,(H,16,17) |
InChI Key |
YFBBBPBECIYANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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